ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester is a natural product found in Pteris semipinnata with data available.
Brand Name: Vulcanchem
CAS No.: 81263-98-1
VCID: VC0198748
InChI: InChI=1S/C26H38O10/c1-12-13-5-8-26(34)24(3)7-4-6-23(2,19(24)14(28)10-25(26,9-13)20(12)32)22(33)36-21-18(31)17(30)16(29)15(11-27)35-21/h13-19,21,27-31,34H,1,4-11H2,2-3H3/t13-,14-,15-,16-,17+,18-,19-,21+,23-,24-,25-,26-/m1/s1
SMILES: CC1(CCCC2(C1C(CC34C2(CCC(C3)C(=C)C4=O)O)O)C)C(=O)OC5C(C(C(C(O5)CO)O)O)O
Molecular Formula: C26H38O10
Molecular Weight: 510.6 g/mol

ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester

CAS No.: 81263-98-1

Cat. No.: VC0198748

Molecular Formula: C26H38O10

Molecular Weight: 510.6 g/mol

* For research use only. Not for human or veterinary use.

ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester - 81263-98-1

Specification

CAS No. 81263-98-1
Molecular Formula C26H38O10
Molecular Weight 510.6 g/mol
IUPAC Name [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,3R,4S,5R,9R,10R,13R)-3,10-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Standard InChI InChI=1S/C26H38O10/c1-12-13-5-8-26(34)24(3)7-4-6-23(2,19(24)14(28)10-25(26,9-13)20(12)32)22(33)36-21-18(31)17(30)16(29)15(11-27)35-21/h13-19,21,27-31,34H,1,4-11H2,2-3H3/t13-,14-,15-,16-,17+,18-,19-,21+,23-,24-,25-,26-/m1/s1
SMILES CC1(CCCC2(C1C(CC34C2(CCC(C3)C(=C)C4=O)O)O)C)C(=O)OC5C(C(C(C(O5)CO)O)O)O
Canonical SMILES CC1(CCCC2(C1C(CC34C2(CCC(C3)C(=C)C4=O)O)O)C)C(=O)OC5C(C(C(C(O5)CO)O)O)O
Appearance Powder

Introduction

Chemical Identity and Classification

Structural Characteristics

ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester belongs to the family of kaurane diterpenes, a class of naturally occurring tetracyclic diterpenes. The compound features a characteristic tetracyclic structure with specific functional groups that define its chemical identity. The "ent" prefix indicates that it has the opposite absolute configuration compared to the standard kaur-16-ene skeleton, which is a common feature in many plant-derived diterpenes .

Nomenclature and Identifiers

The compound is known by several synonyms in scientific literature and chemical databases. Its primary name is ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester, but it can also be referred to as:

  • ent-6α,9α-Dihydroxy-15-oxokaur-16-en-19-oic acid β-D-glucopyranosyl ester

  • 1-O-[(5β,6β,8α,9β,10α,13α)-6,9-Dihydroxy-15,18-dioxokaur-16-en-18-yl]-β-D-glucopyranose

  • Kaur-16-en-18-oic acid, 6,9-dihydroxy-15-oxo-, β-D-glucopyranosyl ester, (4α,6β)- (9CI)

The compound is identified by the CAS registry number 81263-98-1, which serves as a unique identifier in chemical databases and literature .

IUPAC Name

The official IUPAC name of the compound is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,3R,4S,5R,9R,10R,13R)-3,10-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate. This systematic name precisely describes the stereochemistry and connectivity of all atoms in the molecule, following the IUPAC nomenclature rules for complex organic compounds.

Physicochemical Properties

Basic Physical Properties

The physicochemical properties of ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester are crucial for understanding its behavior in biological systems and various chemical environments. Based on available data, the compound has the following properties:

PropertyValueSource
Molecular FormulaC₂₆H₃₈O₁₀
Molar Mass510.58 g/mol
Density1.45±0.1 g/cm³ (Predicted)
Boiling Point707.4±60.0 °C (Predicted)
Specific Rotation (α)-39 (c, 1.0 in MeOH)
pKa12.51±0.70 (Predicted)
Recommended Storage2-8°C

The molecular formula C₂₆H₃₈O₁₀ indicates that the compound contains 26 carbon atoms, 38 hydrogen atoms, and 10 oxygen atoms, which accounts for the presence of multiple hydroxyl groups, a ketone functional group, and a carboxylic acid ester .

Structural Elucidation and Analysis

Spectroscopic Characterization

Although comprehensive spectroscopic data specific to ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester is limited in the provided search results, related kaurane compounds have been characterized using various spectroscopic techniques. For example, the search results mention the use of HRESIMS, HRESI-MS/MS, and 1D- and 2D-NMR spectroscopic data for the structural elucidation of related compounds .

For compounds in this class, the beta-glycosidic linkage is typically confirmed by the coupling constants of the anomeric protons, which generally range from 7.6 to 8 Hz . The characteristic signals of the ent-kaurene core can be identified in the NMR spectra, with specific chemical shifts that correspond to the tetracyclic structure and its functional groups.

Stereochemistry

The stereochemistry of ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester is complex due to its multiple chiral centers. The "ent" prefix indicates that it has the opposite absolute configuration at all stereocenters compared to the standard kaurene skeleton. The stereochemistry at positions 6 and 9 is described as alpha (α), indicating that the hydroxyl groups are oriented below the plane of the tetracyclic core when drawn in the conventional manner .

The beta-D-glucopyranosyl unit also contains multiple stereogenic centers, with specific configurations at positions 1 through 5 of the sugar ring. The beta-glycosidic linkage indicates that the anomeric carbon (C-1') of the glucose unit has the beta configuration, which means that the substituent at this position is oriented equatorially with respect to the sugar ring.

Comparison with Related Compounds

Structural Similarities with Other Kaurane Derivatives

ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester shares structural similarities with several other kaurane derivatives, particularly those that have been isolated from natural sources. One closely related compound mentioned in the search results is ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester, which differs from the target compound by lacking the hydroxyl group at position 6 .

Another related group of compounds are the rebaudiosides, which are also tetracyclic diterpene glycosides but with different glycosylation patterns. For example, rebaudioside Z is described as 13-[(2-O-β-D-glucopyranosyl-6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]ent-kaur-16-en-19-oic acid-β-D-glucopyranosy ester , which has a similar ent-kaurene core but differs in the position and nature of the glycosylation.

Comparative Analysis

The following table provides a comparative analysis of ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester with some related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesSource
ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl esterC₂₆H₃₈O₁₀510.58 g/molHydroxyl groups at positions 6 and 9, oxo group at position 15, beta-D-glucopyranosyl ester at position 19
ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl esterC₂₆H₃₈O₉494.6 g/molHydroxyl group at position 9, oxo group at position 15, beta-D-glucopyranosyl ester at position 19
Rebaudioside ZComplex structure with multiple sugar unitsNot specified in search resultsent-kaur-16-en-19-oic acid core with multiple glucopyranosyl units at different positions

This comparison highlights the structural diversity within the kaurane diterpene family, with variations in the hydroxylation pattern, oxidation state, and glycosylation profile leading to a range of compounds with potentially different biological activities.

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